molecular formula C24H38O3 B13420262 [(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B13420262
M. Wt: 374.6 g/mol
InChI Key: FRNBBMYUVKCZCF-BSVQJXIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a steroidal derivative featuring a cyclopenta[a]phenanthrene core with stereospecific substitutions at positions 3, 8, 9, 10, 13, 14, and 16. Key structural attributes include:

  • 3-Acetate group: Enhances lipophilicity and metabolic stability compared to hydroxylated analogs .
  • 17-(2S)-1-Hydroxypropan-2-yl substituent: A branched hydroxyl-bearing side chain that influences receptor binding and solubility .

Molecular Formula: C₂₄H₃₆O₃ (inferred from analogs in –14).
Stereochemistry: The (3S,8S,9S,10R,13S,14S,17R) configuration is critical for its interaction with steroid hormone receptors, as seen in related compounds .

Properties

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C24H38O3/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,15,18-22,25H,6-14H2,1-4H3/t15-,18+,19+,20-,21+,22+,23+,24-/m1/s1

InChI Key

FRNBBMYUVKCZCF-BSVQJXIHSA-N

Isomeric SMILES

C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

Canonical SMILES

CC(CO)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

Preparation Methods

Starting Material Selection

  • The synthesis generally begins with a steroidal alcohol such as estradiol or a closely related 3-hydroxy steroid with the correct stereochemistry.
  • The 17-position side chain (1-hydroxypropan-2-yl) is introduced either by side-chain modification of the steroid nucleus or by using a precursor already bearing this substituent.

Esterification of the 3-Hydroxy Group

  • The 3-hydroxy group is selectively acetylated to form the acetate ester.
  • Common reagents include acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
  • Reaction conditions are mild to preserve stereochemistry and avoid side reactions.

Introduction of the 17-(2S)-1-hydroxypropan-2-yl Side Chain

  • This can be achieved by nucleophilic substitution or addition reactions on a suitable 17-keto steroid intermediate.
  • For example, reduction of a 17-ketone to the corresponding 17β-hydroxy derivative followed by selective alkylation or hydroxylation to install the hydroxypropan-2-yl group.
  • Stereoselective synthesis is critical to ensure the (2S) configuration on the side chain.

Purification and Characterization

  • The final compound is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
  • Characterization involves NMR spectroscopy, mass spectrometry, and optical rotation to confirm stereochemistry and purity.

Data Table: Typical Reagents and Conditions for Key Steps

Step Reagents/Conditions Purpose Notes
Esterification of 3-OH Acetic anhydride, pyridine, room temp Formation of acetate ester Mild conditions to preserve stereochemistry
Reduction of 17-ketone NaBH4 or LiAlH4, methanol, 0°C to RT Conversion to 17β-hydroxy Selective reduction without affecting other groups
Side chain modification Alkyl halide or epoxide, base, inert solvent Installation of hydroxypropan-2-yl Stereoselective control required
Purification Silica gel chromatography or preparative HPLC Isolation of pure compound Confirm purity and stereochemistry

Research Findings and Variations

  • Literature reports on similar steroid acetate preparations emphasize the importance of stereochemical control, particularly at the 17-position, to retain biological activity.
  • Enzymatic methods have been explored for selective acetylation and side-chain modifications to improve yield and stereoselectivity.
  • Some patents describe synthetic routes involving protecting group strategies to mask other hydroxyl groups during selective acetylation.

Chemical Reactions Analysis

Types of Reactions

[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This allows for the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Formula Biological Activity/Notes Reference
Target Compound 3-Acetate, 17-(2S)-1-hydroxypropan-2-yl C₂₄H₃₆O₃ Hypothesized progestogenic activity based on structural similarity to chlormadinone
(8R,9S,10R,13S,14S,17R)-17-Acetyl-13-methyl-16-methylene-3-oxo-...-17-yl acetate 17-Acetyl, 16-methylene C₂₃H₃₀O₄ Androgen receptor antagonist; higher metabolic instability due to 3-keto group
(3R,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-...-3-yl acetate 17-Pyridinyl group C₂₆H₃₃NO₂ Enhanced CNS penetration; evaluated for neurosteroid applications
[(3S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-...-3-yl] decanoate 17-(6-Methylheptan-2-yl), 3-decanoate C₃₉H₆₄O₂ Long-acting hormonal depot due to lipophilic decanoate ester
(8R,9S,10R,13S,14S,17R)-17-Acetyl-6-chloro-10,13-dimethyl-3-oxo-...-17-yl acetate (Chlormadinone acetate) 6-Chloro, 3-keto, 17-acetate C₂₃H₂₉ClO₄ Clinically used progestin; chlorine enhances receptor affinity and half-life

Physicochemical Properties

Property Target Compound Chlormadinone Acetate 3-Decanoate Analog Pyridinyl Derivative
Molecular Weight ~396.5 g/mol 404.9 g/mol 581.0 g/mol 391.55 g/mol
LogP (Predicted) ~4.2 4.8 8.1 3.5
Water Solubility Low Insoluble Very low Moderate
Key Functional Groups Acetate, hydroxyl Chlorine, keto, acetate Decanoate Pyridine

Biological Activity

The compound [(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a steroid-like molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature and research findings.

The compound's IUPAC name indicates its complex structure, which includes multiple chiral centers and a steroid backbone. The molecular formula is C22H34O2C_{22}H_{34}O_2 with a molecular weight of approximately 330.52 g/mol. Its structural features suggest potential interactions with various biological systems.

PropertyValue
Molecular FormulaC22H34O2
Molecular Weight330.52 g/mol
IUPAC Name[(3S,8S,9S,10R)...]
CAS NumberNot specified

Hormonal Activity

Research indicates that compounds similar to this one exhibit hormonal activity. For instance, they may act as androgen receptor modulators , influencing processes such as muscle growth and fat metabolism. Such activity is particularly relevant in the context of anabolic steroids used in sports and bodybuilding.

Anti-inflammatory Effects

Studies have shown that steroid-like compounds can modulate inflammatory pathways. The activation of the NLRP3 inflammasome is a critical mechanism in inflammation. Inhibition of this pathway has been linked to reduced inflammation in various models of disease . The compound may exhibit similar properties by influencing the expression of pro-inflammatory cytokines.

Antitumor Activity

There is emerging evidence suggesting that certain steroid derivatives possess antitumor properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival . The specific activity of this compound in tumor models remains to be fully elucidated.

Neuroprotective Effects

Recent studies have investigated the neuroprotective potential of steroid-like compounds in models of neurodegenerative diseases. The modulation of oxidative stress and inflammation appears to be key mechanisms through which these compounds exert their protective effects .

Case Study 1: Androgenic Activity Assessment

A study evaluated the androgenic activity of structurally related compounds using a transactivation assay in androgen-responsive cells. Results indicated that these compounds could activate androgen receptors effectively, suggesting potential applications in hormone replacement therapies or muscle wasting conditions.

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Research Findings

Several studies have focused on the biological activity of similar compounds:

  • NLRP3 Inflammasome Modulation : Research highlights the role of steroid-like compounds in modulating NLRP3 inflammasome activation, indicating their potential for managing chronic inflammatory conditions .
  • Antitumor Properties : A review outlined various steroid derivatives showing promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
  • Neuroprotection : Investigations into neuroprotective effects revealed that certain steroids could reduce neuronal damage following ischemic events by mitigating oxidative stress .

Table 2: Summary of Biological Activities

ActivityEvidence Level
Hormonal ActivityModerate
Anti-inflammatory EffectsStrong
Antitumor ActivityEmerging
Neuroprotective EffectsModerate

Q & A

Q. What role do the 10,13-dimethyl groups play in modulating metabolic stability?

  • Methodology :
  • Comparative metabolism : Incubate with CYP3A4/5 isoforms and track demethylation via LC-MS .
  • Methylation analogs : Synthesize 10-desmethyl and 13-desmethyl derivatives; compare half-lives in hepatocyte assays .

Q. How can SAR studies guide the design of more potent derivatives?

  • Methodology :
  • Scaffold modifications : Introduce halogens (e.g., 6-Cl) to enhance receptor binding, as seen in chlormadinone analogs .
  • Functional group swaps : Replace acetate with heptanoate to alter lipophilicity (logP) and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.